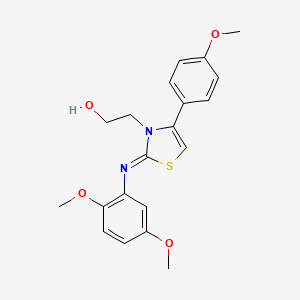

(Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol

Description

The compound (Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol is a thiazole derivative characterized by a central thiazole ring substituted with a 2,5-dimethoxyphenylimino group at position 2, a 4-methoxyphenyl group at position 4, and an ethanol moiety at position 2. Its molecular formula is C₂₀H₂₂N₂O₄S with a molar mass of 386.46 g/mol . The Z-configuration of the imine group ensures specific stereochemical interactions, which may influence biological activity and physicochemical properties.

Properties

IUPAC Name |

2-[2-(2,5-dimethoxyphenyl)imino-4-(4-methoxyphenyl)-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-24-15-6-4-14(5-7-15)18-13-27-20(22(18)10-11-23)21-17-12-16(25-2)8-9-19(17)26-3/h4-9,12-13,23H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUNEQJNIZLCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC3=C(C=CC(=C3)OC)OC)N2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, characterized by a thiazole ring and substituted phenyl groups. The presence of methoxy and dimethoxy groups is significant as they can influence the compound's biological properties.

The biological activity of (Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol is primarily attributed to its ability to interact with various biological targets:

- Tyrosinase Inhibition : Recent studies have indicated that certain thiazole derivatives exhibit significant inhibition of tyrosinase, an enzyme crucial in melanin synthesis. The inhibition mechanism appears to be linked to the structural features of the compound, particularly the substituents on the aromatic rings .

- Antitumor Activity : Compounds with similar structures have shown promise as antitumor agents by disrupting microtubule formation. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The thiazole moiety is often implicated in this activity due to its role in binding to tubulin .

- Reactive Oxygen Species (ROS) Production : Some derivatives have been shown to induce ROS production in cancer cells, contributing to their cytotoxic effects. Increased ROS levels can lead to oxidative stress, ultimately triggering apoptosis through mitochondrial pathways .

Biological Activity Data

| Activity Type | IC50 Value | Reference |

|---|---|---|

| Tyrosinase Inhibition | 0.1 µM | |

| Antitumor Activity (HeLa) | 0.02 mM | |

| ROS Induction | N/A |

Case Studies

- Tyrosinase Inhibition Study : A study conducted on various thiazole derivatives revealed that a specific derivative with a similar structure to (Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol exhibited an IC50 value of 0.1 µM against tyrosinase, demonstrating its potential as a skin-whitening agent compared to kojic acid .

- Antitumor Efficacy : Another investigation focused on a closely related thiazole derivative which showed significant cytotoxicity against HeLa cells with an IC50 value of 0.02 mM. The study highlighted the compound's ability to induce apoptosis via ROS generation and mitochondrial dysfunction .

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities. Specifically, (Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol has shown:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.

These activities are often attributed to the structural features that facilitate interactions with biological targets such as enzymes and receptors.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of (Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent variations are summarized below:

| Compound Name | Substituents (Position 2 / Position 4) | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 2,5-Dimethoxyphenyl / 4-Methoxyphenyl | C₂₀H₂₂N₂O₄S | 386.46 | Ethanol moiety at position 3 |

| (Z)-2-(4-Phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide | m-Tolyl / Phenyl | C₁₈H₁₉N₂OS·HBr | 391.33 | Hydrobromide salt; lacks methoxy groups |

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methylthiazol-3(2H)-ylmethanone | 4-Fluorophenyl / 4-Methylphenyl | C₁₈H₁₅FN₂OS | 326.39 | Fluorine substituent; ketone group |

| (Z)-2-(2-((4-Ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol | 4-Ethoxyphenyl / 3-Nitrophenyl | C₁₉H₁₉N₃O₄S | 385.40 | Nitro group; ethoxy substituent |

| (Z)-2-(4-(3,4-Dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol | 4-Ethoxyphenyl / 3,4-Dimethoxyphenyl | C₂₁H₂₄N₂O₄S | 400.50 | Dual methoxy groups; ethoxy substituent |

Key Observations :

- Methoxy vs. Ethoxy Groups : The target compound’s methoxy groups (electron-donating) may enhance stability compared to ethoxy analogs, which have longer alkyl chains that could increase metabolic susceptibility .

- Nitro Groups : The nitro substituent in increases molecular polarity but may confer reactivity or toxicity risks .

Physicochemical Properties

- Solubility: The ethanol moiety in the target compound enhances water solubility compared to purely aromatic analogs like and .

- Stability : Methoxy groups are less prone to oxidation than ethoxy or nitro substituents, suggesting greater stability under physiological conditions .

- Molecular Weight : The target compound (386.46 g/mol) falls within the acceptable range for drug-likeness, unlike bulkier analogs like (400.50 g/mol), which may face bioavailability challenges .

Q & A

Q. What are the optimized synthetic routes for preparing (Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol?

- Methodological Answer : The compound can be synthesized via a Schiff base formation reaction. A general approach involves refluxing 2-amino-4-(4-methoxyphenyl)thiazole with 2,5-dimethoxybenzaldehyde in absolute ethanol, catalyzed by glacial acetic acid (2–3 drops), for 6–7 hours under inert conditions. Post-reaction, the product is isolated via solvent evaporation under reduced pressure, followed by recrystallization from ethanol to improve purity . Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane) is critical to ensure completion .

Q. How can researchers confirm the stereochemistry (Z-configuration) of the imine group in this compound?

- Methodological Answer : The Z-configuration is confirmed using NMR spectroscopy. In the NMR spectrum, the imine proton (N=CH) typically appears as a singlet downfield at δ 8.2–8.5 ppm. NOESY experiments can validate spatial proximity between the imine proton and adjacent aromatic protons, confirming the Z-geometry. IR spectroscopy (C=N stretch at ~1600–1650 cm) and mass spectrometry (molecular ion peak matching the theoretical mass) further support structural integrity .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) may be required if byproducts persist. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or melting point determination .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the compound and target proteins (e.g., fungal CYP51 for antifungal activity). The thiazole and methoxyphenyl moieties are key pharmacophores; docking scores (binding affinity in kcal/mol) and ligand efficiency metrics guide prioritization for in vitro testing. QSAR models trained on similar thiazole derivatives can predict ADMET properties .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. To address this:

- Perform stability assays in simulated biological fluids (e.g., S9 liver fractions) to identify metabolic hotspots.

- Modify the ethanol side chain (e.g., PEGylation) to enhance solubility and reduce first-pass metabolism.

- Validate findings using pharmacokinetic studies (e.g., AUC measurements in rodent models) .

Q. How does the electronic nature of substituents (e.g., methoxy groups) influence the compound’s reactivity?

- Methodological Answer : Electron-donating groups (e.g., methoxy on the 2,5-dimethoxyphenyl ring) increase electron density at the imine nitrogen, enhancing nucleophilic reactivity. Hammett substituent constants () correlate with reaction rates in Schiff base formation. DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attacks .

Methodological Challenges & Solutions

Q. What are common pitfalls in characterizing thiazole derivatives, and how are they mitigated?

- Methodological Answer :

- Pitfall : Overlapping NMR signals due to aromatic protons.

Solution : Use -DEPT or 2D-COSY to resolve ambiguities. - Pitfall : Low yield during recrystallization.

Solution : Optimize solvent polarity (e.g., ethanol/water mixtures) or employ sonication-assisted crystallization .

Q. How can researchers design analogs to improve the compound’s bioactivity?

- Methodological Answer :

- Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -Cl) to enhance target binding.

- Introduce a pro-drug moiety (e.g., acetylated ethanol group) for controlled release.

- Use parallel synthesis to generate a library of analogs, followed by high-throughput screening against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.